3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C11H9N3OS. It is characterized by the presence of a pyrazole ring, a thiophene ring, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of an aldehyde derivative with different amines in refluxing toluene can yield imine derivatives, which upon recrystallization with acetonitrile, afford the pure products in excellent yield . Another method involves the use of acetylenic ketones and methylhydrazine or aryl hydrazines in ethanol, producing regioisomeric pyrazoles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antipromastigote agent with desirable binding patterns in molecular docking studies.
Biological Research: The compound exhibits various biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in antipromastigote activity, the compound fits well in the active site of the LmPTR1 pocket, characterized by lower binding free energy . This interaction disrupts the normal function of the target enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,3-diaza-2,4-cyclopentadienes: These compounds share a similar pyrazole ring structure and exhibit comparable reactivity in various chemical reactions.
3-(3-fluorophenyl)-4-formyl derivatives: These compounds have shown better membrane disruption ability than some standard controls.
Uniqueness
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is unique due to its combination of a pyrazole ring, a thiophene ring, and a nitrile group. This unique structure contributes to its diverse reactivity and wide range of applications in scientific research and industry .
Properties
IUPAC Name |
3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNJXHRROPMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365814 |
Source
|
Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-06-7 |
Source
|
Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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